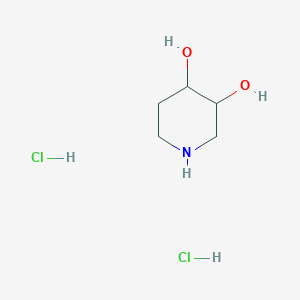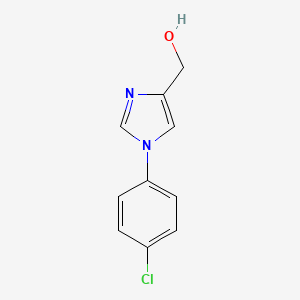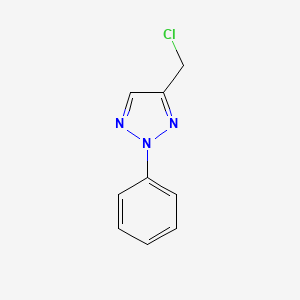
(R)-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an aminobutan-2-yl group and a thiophen-3-ylmethyl group, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the aminobutan-2-yl group and the thiophen-3-ylmethyl group. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
化学反応の分析
Types of Reactions
®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming ketones or aldehydes.
Reduction: This can lead to the formation of alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, providing insights into molecular recognition and binding.
Medicine
In medicine, ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride might be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications in manufacturing or materials science.
作用機序
The mechanism of action of ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride include other piperidine derivatives and compounds with similar functional groups, such as:
- Piperidine
- Thiophene derivatives
- Aminobutanol derivatives
Uniqueness
What sets ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.
特性
分子式 |
C14H26ClN3S |
|---|---|
分子量 |
303.9 g/mol |
IUPAC名 |
1-[(2R)-4-aminobutan-2-yl]-N-(thiophen-3-ylmethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H25N3S.ClH/c1-12(2-6-15)17-7-3-14(4-8-17)16-10-13-5-9-18-11-13;/h5,9,11-12,14,16H,2-4,6-8,10,15H2,1H3;1H/t12-;/m1./s1 |
InChIキー |
LQTYOZMHKXDFTL-UTONKHPSSA-N |
異性体SMILES |
C[C@H](CCN)N1CCC(CC1)NCC2=CSC=C2.Cl |
正規SMILES |
CC(CCN)N1CCC(CC1)NCC2=CSC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B15054235.png)

![4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B15054242.png)


![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)
![N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B15054265.png)
![(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine](/img/structure/B15054272.png)
![6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054280.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15054295.png)
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)

